![molecular formula C15H15N3O2 B2359167 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone CAS No. 1798033-15-4](/img/structure/B2359167.png)
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone” is a pyridopyrimidine derivative. Pyridopyrimidines are a class of compounds that have been studied for their potential biological activities, including antitumor and antimycobacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyridopyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring. This core is substituted at the 1-position with a phenoxyethanone group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridopyrimidines can undergo a variety of reactions, including substitutions, additions, and cyclizations .Aplicaciones Científicas De Investigación
Antitumor Activity
This compound has been synthesized and evaluated for its antiproliferative activity against various cancer cell lines. It has shown moderate to significant cytotoxic activity, particularly against A549 cells, with IC50 values below 18 µM, comparable to the reference gefitinib . This suggests its potential as an antitumor agent.
EGFR Inhibition
As a potential EGFR inhibitor, this compound has demonstrated considerable potency in cellular and EGFR enzymatic assays. It has been capable of down-regulating the expression of EGFR and inhibiting EGFR phosphorylation in a dose-dependent manner, indicating its role in targeted cancer therapy .
Synthesis of Functionalized Pyrimidines
The compound is involved in the one-step three-component cyclocondensation process to create new functionally substituted pyrimidines. This synthesis method is significant for developing novel compounds with potential biological activities .
Scaffold Hopping in Drug Discovery
The core structure of this compound has been used in scaffold hopping, a technique in drug discovery that involves modifying the core structure of a compound to improve its pharmacological profile. This has led to the discovery of selective CDK2 inhibitors, highlighting its importance in medicinal chemistry .
Microwave-Assisted Organic Synthesis
This compound can be synthesized under microwave irradiation, which is a method known for reducing reaction times and improving yields in organic synthesis. This application is crucial for accelerating the drug development process .
Structure-Activity Relationship (SAR) Studies
The compound’s derivatives have been used in SAR studies to understand the relationship between the chemical structure of a compound and its biological activity. This is essential for the rational design of more potent and selective drugs .
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBLRKLSBBYPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)
![N-(4-[(2,4-Dichlorobenzyl)sulfanyl]phenyl)-2-(4-phenylpiperazino)acetamide](/img/structure/B2359087.png)
![N-[2-(1-benzofuran-2-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2359089.png)
![ethyl 6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2359091.png)
![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)

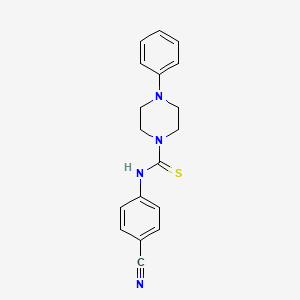
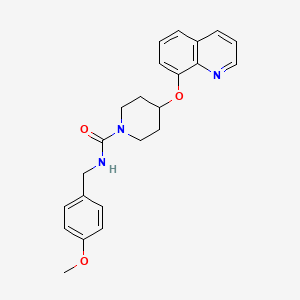
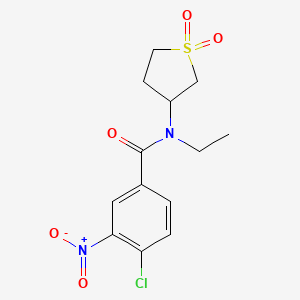
![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)
![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)
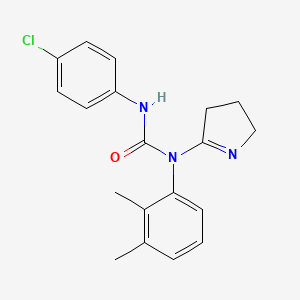
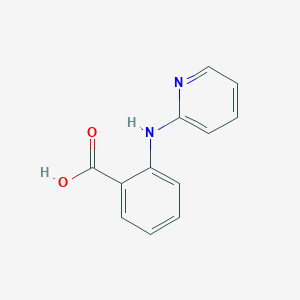
![2-[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)